molecular formula C₂₄H₂₉NO₄ B1162945 3-Hydroxy Donepezil (Donepezil Impurity)

3-Hydroxy Donepezil (Donepezil Impurity)

Cat. No.: B1162945
M. Wt: 395.49
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Description

Significance of Impurity Control in Pharmaceutical Science

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of medications. pharmaffiliates.com Pharmaceutical impurities are unwanted chemical substances that can remain with the active pharmaceutical ingredients (APIs) or develop during formulation and storage. Even in trace amounts, these impurities can possess toxicological or pharmacological properties that may be harmful to patients. pharmiweb.com The presence of impurities can compromise the stability and bioavailability of a drug, potentially reducing its therapeutic effectiveness. pharmiweb.compharmaffiliates.com

Strict control over impurities is essential to maintain product consistency and quality, safeguarding patients from potential risks. pharmiweb.com The process of identifying, quantifying, and controlling impurities, known as impurity profiling, is a mandatory requirement for new drug applications and helps in establishing appropriate storage conditions and shelf life. globalpharmatek.com Therefore, the management of impurities is of utmost importance to ensure that pharmaceutical products meet the highest standards of quality, safety, and efficacy. gmpinsiders.com

Regulatory Frameworks Governing Pharmaceutical Impurities

To ensure the safety and quality of drug products, several regulatory bodies have established comprehensive guidelines for the control of impurities. The International Council for Harmonisation (ICH) provides globally recognized guidelines that are implemented by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). pharmaffiliates.compharmiweb.comcontractpharma.com

Key ICH guidelines governing impurities include:

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis. gmpinsiders.comjpionline.orgich.org It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. pharmaffiliates.com For instance, for a maximum daily dose of up to 2 grams, the reporting threshold is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15%. pharmaffiliates.comich.org

ICH Q3B(R2): Impurities in New Drug Products This guideline focuses on impurities that may arise from the degradation of the drug substance or from interactions between the drug substance and excipients or packaging materials. gmpinsiders.comeuropa.eu It outlines the process for identifying, reporting, and qualifying degradation products. slideshare.net

ICH Q3C: Residual Solvents This guideline manages the presence of residual organic solvents, which are impurities that remain from the manufacturing process. jpionline.org

ICH M7: Mutagenic Impurities This guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. jpionline.orgeuropa.eu

These regulatory frameworks provide a systematic approach for pharmaceutical companies to manage impurities, ensuring that drug products are safe and effective for consumer use. pharmaffiliates.comijpras.com

Table 1: ICH Q3A/Q3B Impurity Thresholds for Drug Substances and Products (Maximum Daily Dose ≤ 2 g/day )

Threshold Percentage
Reporting Threshold 0.05%
Identification Threshold 0.10%
Qualification Threshold 0.15%

Data sourced from ICH guidelines. pharmaffiliates.comich.org

Overview of Donepezil (B133215): Contextualizing Impurity Research

Donepezil is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase. doaj.orgpharmaffiliates.com It is primarily used in the palliative treatment of mild to moderate Alzheimer's disease. pharmaffiliates.com The synthesis and storage of Donepezil can lead to the formation of various impurities. These can include process-related impurities from starting materials or by-products, as well as degradation products that form over time due to factors like hydrolysis, oxidation, or photolysis. researchgate.net

Forced degradation studies are often conducted under stress conditions (e.g., acid, base, oxidation, heat) as recommended by ICH guidelines to identify potential degradation products. doaj.orgresearchgate.net Studies on donepezil have shown that it is susceptible to degradation, particularly in alkaline and oxidative conditions, leading to the formation of several degradation products. researchgate.netscielo.brrjpbcs.com The identification and characterization of these impurities are crucial for ensuring the quality, safety, and stability of the final donepezil drug product. doaj.orgresearchgate.net

Rationale for Investigating 3-Hydroxy Donepezil as a Specific Impurity

The investigation of specific impurities is a fundamental part of pharmaceutical process development and quality control. During the development of donepezil hydrochloride, various unknown impurities have been detected at levels between 0.05% and 0.2% through High-Performance Liquid Chromatography (HPLC) analysis. researchgate.net Given that the ICH reporting threshold is 0.05%, any impurity detected at or above this level requires attention. ich.org

3-Hydroxy Donepezil, with the chemical name 2-[(1-benzylpiperidin-4-yl)methyl]-3-hydroxy-5,6-dimethoxy-2,3-dihydroinden-1-one, is identified as one such impurity of donepezil. nih.govusp.org Its presence as a listed pharmaceutical analytical impurity and reference standard from suppliers like the USP and commercial vendors underscores its relevance in the quality control of donepezil. usp.orgsynzeal.comsimsonpharma.com Understanding the chemical structure, formation pathways, and potential impact of specific impurities like 3-Hydroxy Donepezil is essential for developing robust manufacturing processes and analytical methods to control their levels within acceptable, safe limits as mandated by regulatory authorities. google.com The management of such process impurities is significantly enhanced by understanding their chemical structures and the parameters that influence their formation in the final product. google.com

Table 2: Chemical Properties of 3-Hydroxy Donepezil

Property Value
IUPAC Name 2-[(1-benzylpiperidin-4-yl)methyl]-3-hydroxy-5,6-dimethoxy-2,3-dihydroinden-1-one
CAS Number 2097683-67-3
Molecular Formula C24H29NO4
Molecular Weight 395.5 g/mol

Data sourced from PubChem. nih.gov

Properties

Molecular Formula

C₂₄H₂₉NO₄

Molecular Weight

395.49

Origin of Product

United States

Origin and Formation Mechanisms of 3 Hydroxy Donepezil

Process-Related Formation During Donepezil (B133215) Synthesis

The manufacturing process of Donepezil involves multiple chemical steps, and like any multi-step synthesis, it can generate unintended by-products. google.com 3-Hydroxy Donepezil has been identified as one such process-related impurity. nih.gov

The most common synthetic route for Donepezil involves the Knoevenagel condensation of 5,6-dimethoxy-1-indanone (B192829) with 1-benzylpiperidine-4-carboxaldehyde. newdrugapprovals.org This reaction creates an unsaturated intermediate, 1-benzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methylene)piperidine, which is subsequently reduced to yield Donepezil. nih.govnewdrugapprovals.org

During the condensation step, particularly under certain conditions, side reactions can occur. One identified by-product is the hydroxyl impurity, 3-Hydroxy Donepezil. nih.gov This impurity arises from an aldol (B89426) addition reaction pathway competing with the desired Knoevenagel condensation.

The formation of hydroxyl impurities is significantly influenced by the reaction conditions employed during the condensation of the indanone and aldehyde moieties. Research has indicated that the choice of base and solvent system is critical.

Specifically, the use of alkali metal hydroxides (like sodium hydroxide) in methanol (B129727) as a solvent has been shown to promote the formation of hydroxyl impurities, with yields of these by-products reaching up to 20%. nih.gov In this environment, the reaction can proceed through an aldol addition mechanism, which introduces a hydroxyl group onto the indanone ring at the 3-position, leading to the formation of 3-Hydroxy Donepezil. This necessitates additional purification steps to remove the impurity before proceeding to the final reduction step of the synthesis. nih.gov In contrast, greener synthetic methods using alternative catalysts, such as a basic resin (Amberlyst A-26) under ultrasound assistance, have been developed to minimize the formation of this and other impurities. nih.gov

Table 1: Influence of Reaction Conditions on Hydroxyl Impurity Formation

Catalyst/Base SystemSolventImpurity FormationReference
Alkali Metal HydroxideMethanolHydroxyl impurities can form up to 20% nih.gov
Basic Resin (Amberlyst A-26)MethanolFormation of hydroxyl impurity not observed nih.gov

To accurately quantify impurities in drug batches, pure reference standards of these impurities are required. google.com 3-Hydroxy Donepezil, also known as Donepezil EP Impurity C, is synthesized for this purpose. clearsynth.comcleanchemlab.com The chemical structure is formally named 2-[(1-benzylpiperidin-4-yl)methyl]-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. nih.govsimsonpharma.com

The synthesis of this reference standard would logically follow a pathway that intentionally creates the hydroxyl group. General synthetic methods for producing 3-hydroxy-1-indanones can be adapted for this purpose. One plausible route involves the Cu-catalyzed intramolecular annulation of a suitably designed 2-ethynylbenzaldehyde (B1209956) derivative. nih.gov Another approach involves the functionalization of indane-1,3-dione, a related precursor, to introduce the hydroxyl group at the desired position before condensation with the piperidine (B6355638) moiety. nih.gov These targeted syntheses allow for the production of high-purity 3-Hydroxy Donepezil to be used in analytical testing.

Degradation-Related Formation of 3-Hydroxy Donepezil

Donepezil, like many pharmaceutical compounds, is susceptible to degradation when exposed to certain environmental conditions, a characteristic known as its intrinsic stability. scielo.br Forced degradation studies are performed to identify potential degradation products that could form during the shelf-life of the drug product. dphen1.com

Forced degradation studies on Donepezil hydrochloride are conducted under various stress conditions as mandated by ICH guidelines, including hydrolysis, oxidation, and photolysis. These studies have consistently shown that Donepezil is susceptible to degradation in hydrolytic media. scielo.br

Donepezil hydrochloride demonstrates instability in both acidic and alkaline aqueous solutions, with significantly faster degradation observed under alkaline conditions. rjpbcs.com

In studies subjecting Donepezil to 0.1 M HCl (acidic) and 0.1 M NaOH (alkaline) at room temperature for seven days, significant degradation was observed. scielo.br While three degradation products were detected in both conditions, the recovery of the parent drug was much lower in the alkaline solution (~42%) compared to the acidic solution (~86%), indicating greater lability in a basic environment. scielo.brbohrium.com

More aggressive studies using 2 M NaOH at 70°C showed the rapid formation of degradation products. scielo.br LC-MS analysis has been used to detect and characterize the impurities formed under these conditions. scielo.brresearchgate.net While specific studies have designated these alkaline degradants with codes such as DP6, DP7, and DP8, the formation of hydroxylated derivatives is a known degradation pathway for related compounds. scielo.br Given that 3-Hydroxy Donepezil is a known, stable impurity, it is a plausible product of hydrolytic degradation, although direct structural elucidation from a forced hydrolysis study in the available literature is not specified.

Table 2: Summary of Donepezil Recovery in Forced Hydrolytic Degradation Studies

ConditionDurationTemperatureDonepezil RecoveryNumber of Degradants DetectedReference
0.1 M HCl7 DaysRoom Temp~86%3 scielo.brbohrium.com
0.1 M NaOH7 DaysRoom Temp~42%3 scielo.brbohrium.com
2 M NaOH8 HoursBoilingMeasurable Degradation5 rjpbcs.com
Water48 Hours70°CStable0

Forced Degradation Studies of Donepezil Hydrochloride

Oxidative Degradation Mechanisms

Forced degradation studies on Donepezil hydrochloride have shown its susceptibility to oxidative conditions. nih.gov When subjected to 6% hydrogen peroxide and boiled under reflux for four hours, measurable degradation of Donepezil was observed. nih.gov However, these studies did not specifically identify 3-Hydroxy Donepezil as a resulting degradant. Instead, the formation of non-chromophoric products and other degradation products was noted. nih.gov Another study investigating the degradation pathway of Donepezil hydrochloride under oxidative stress conditions reported the formation of Donepezil N-Oxide. longdom.org While direct evidence is lacking, the potential for hydroxylation at the 3-position of the indanone ring under oxidative stress cannot be entirely ruled out, though it is not a prominently reported degradation product in the available literature. Some studies suggest that under oxidative stress with 3% H2O2, only minor amounts of degradation products may be formed. nih.govresearchgate.net

Thermal Stress-Induced Transformations

The thermal stability of Donepezil hydrochloride has been investigated under dry heat conditions. Studies have shown that Donepezil is stable when exposed to dry heat at 80°C for 48 hours, with no additional peaks appearing in HPLC chromatograms. nih.gov Similarly, exposure of the raw material to dry heat at 85°C for seven days did not result in significant degradation. nih.gov One study involving heat stress at 60°C did report significant degradation of Donepezil enantiomers, but did not identify the specific degradation products formed. researchgate.net Based on the available data, the formation of 3-Hydroxy Donepezil as a result of thermal stress under the tested conditions appears to be unlikely or insignificant.

Photolytic Degradation Processes

The photostability of Donepezil hydrochloride has been assessed by exposing the solid drug to sunlight for 48 hours. The results from HPLC analysis indicated that Donepezil is stable under these photolytic conditions, with no new degradation peaks observed. nih.gov Another study also concluded that the drug solution is stable when exposed to daylight at room temperature. nih.gov Therefore, the formation of 3-Hydroxy Donepezil through photolytic degradation is not supported by the current body of scientific literature.

Influence of Excipients and Packaging Materials on Impurity Formation

Metabolic Formation of 3-Hydroxy Donepezil in Non-Human Biological Systems

In contrast to its formation via degradation, the metabolic generation of 3-Hydroxy Donepezil is well-documented in non-human biological systems. In vitro studies utilizing liver microsomes from various animal species have been instrumental in elucidating the metabolic pathways of Donepezil.

In Vitro Hepatic Microsomal Studies on Donepezil Metabolism

In vitro studies using hepatic microsomes are a cornerstone for predicting the metabolic fate of drugs in vivo. For Donepezil, these studies have consistently identified hydroxylation as a major metabolic pathway across different non-human species.

A comprehensive study investigating the in vitro metabolism of Donepezil in human, mouse, and rat liver microsomes identified a total of 21 metabolites. nih.govmdpi.com Among the four major metabolic pathways observed—O-demethylation, hydroxylation, N-oxidation, and N-debenzylation—hydroxylation was a key transformation. nih.govmdpi.com The study utilized 3-Hydroxy Donepezil as a reference compound, confirming its formation during the incubation of Donepezil with liver microsomes from these species. researchgate.net

Another comparative in vitro metabolism study looked at rat, mini-pig, and human liver microsomes. This research also confirmed that Donepezil undergoes metabolism via several pathways, including hydroxylation, leading to the formation of hydroxylated metabolites. longdom.orglongdom.org

Furthermore, a study focused on the intrinsic clearance of Donepezil in rat, dog, and human liver microsomes identified N-dealkylation and O-demethylation as the primary routes of metabolism. nih.gov Although this particular study did not highlight hydroxylation as a primary pathway, other research on rat metabolism has shown that Donepezil is extensively metabolized, with aromatic hydroxylation being one of the involved pathways. researchgate.net

The collective findings from these in vitro hepatic microsomal studies provide robust evidence for the formation of 3-Hydroxy Donepezil as a metabolite of Donepezil in various non-human species. The data underscores the importance of the hydroxylation pathway in the biotransformation of Donepezil.

Below is a summary of the metabolic pathways observed in non-human species from in vitro studies:

SpeciesMajor Metabolic Pathways Identified in Liver MicrosomesReference
RatO-demethylation, Hydroxylation, N-oxidation, N-debenzylation nih.govmdpi.commdpi.com
MouseO-demethylation, Hydroxylation, N-oxidation, N-debenzylation nih.govmdpi.com
DogN-dealkylation, O-demethylation nih.gov
Mini-pigO-demethylation, N-dealkylation, N-oxidation longdom.orglongdom.org

Enzymatic Pathways Involved in Donepezil Hydroxylation

The biotransformation of Donepezil is predominantly carried out by a family of enzymes known as cytochrome P450 (CYP). nih.govlongdom.org In vitro studies using human liver microsomes have been instrumental in identifying the specific CYP isoenzymes responsible for the metabolism of Donepezil. Research has consistently shown that CYP3A4 and CYP2D6 are the primary enzymes involved in its metabolic clearance. nih.govclinpgx.orgnih.gov

The table below summarizes the key enzymatic reactions in Donepezil metabolism.

Metabolic PathwayPrimary Enzyme(s)Resulting Metabolite TypeReference
HydroxylationCYP3A4, CYP2D6Hydroxylated Metabolites (including 3-Hydroxy Donepezil) nih.govnih.gov
O-DemethylationCYP3A4, CYP2D6O-desmethyl-donepezil (M1, M2) clinpgx.orgnih.gov
N-DebenzylationCYP3A4, CYP2D6N-desbenzyl-donepezil mdpi.comresearchgate.net
N-OxidationNot specifiedDonepezil-N-oxide (M6) nih.govresearchgate.net

Comparative Metabolic Profiling of Donepezil and its Analogues

Studies comparing the metabolism of Donepezil across different species have revealed both similarities and differences in the metabolic profiles. The primary metabolites are generally consistent across humans, rats, and mice, indicating that the fundamental metabolic pathways are conserved. nih.govresearchgate.net In vitro investigations using liver microsomes from humans, rats, and mice all identified metabolites formed through O-demethylation, hydroxylation, N-oxidation, and N-debenzylation. nih.gov

A detailed 2012 study compared Donepezil metabolism in rats, mini-pigs, and humans. It found that the rank order of major metabolites in plasma was largely similar between rats and humans, with the parent drug being most abundant, followed by metabolites M4 (formed by N-dealkylation) and M6 (N-oxidation), and then the isomeric O-demethylated metabolites M1/M2. researchgate.netlongdom.org This suggests that the rat is a reliable animal model for studying human metabolism of Donepezil. mdpi.com

Information on the metabolic profiling of specific Donepezil analogues with a focus on 3-hydroxylation is not extensively detailed in the current literature. However, research into developing new Donepezil-like compounds often involves creating hybrids with other molecules, such as ferulic acid or hydroxytyrosol, which can alter the metabolic profile. mdpi.comnih.gov The design of these analogues aims to modulate the activity and metabolic stability of the parent compound.

The table below presents a summary of the comparative in vitro metabolism of Donepezil in different species.

SpeciesNumber of Metabolites Detected (in vitro)Major Metabolic Pathways IdentifiedReference
Human17O-demethylation, Hydroxylation, N-oxidation, N-debenzylation nih.gov
Mouse21O-demethylation, Hydroxylation, N-oxidation, N-debenzylation nih.gov
Rat17O-demethylation, Hydroxylation, N-oxidation, N-debenzylation nih.gov

Advanced Analytical Methodologies for 3 Hydroxy Donepezil Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic separation is paramount in distinguishing 3-Hydroxy Donepezil (B133215) from the parent drug and other impurities. The choice of technique and its optimization are critical for achieving the required resolution, sensitivity, and accuracy.

HPLC stands as the most widely utilized technique for the analysis of Donepezil and its impurities due to its high resolution, sensitivity, and reproducibility. healthinformaticsjournal.com The development of a stability-indicating HPLC method is essential to separate the active drug from its degradation products and synthetic intermediates. iajps.com

The selection of an appropriate stationary phase is a pivotal step in HPLC method development. For the separation of Donepezil and its impurities, including 3-Hydroxy Donepezil, reversed-phase columns are predominantly employed. The most common stationary phase is octadecylsilane (B103800) (C18 or ODS), which provides excellent retention and resolution for these compounds. healthinformaticsjournal.com

Several studies have demonstrated the successful use of various C18 columns. For instance, a Hypersil ODS column (25 cm x 4.6 mm, 5.0 µm) was chosen for its superior retention, resolution, and reproducibility in the analysis of five Donepezil impurities. healthinformaticsjournal.comhealthinformaticsjournal.com Another study utilized a Zorbax Eclipse Plus C18 rapid resolution column (4.6 × 100 mm, 3.5 µm) to achieve high-performance parameters. tandfonline.com The use of shorter columns with smaller particle sizes, such as a 10 cm column with 3.5 µm particles, can reduce solvent consumption, aligning with green chromatography principles. tandfonline.com Furthermore, an Uptisphere ODB C-18 column (250 mm × 4.6 mm, 5 μm) has been found to provide satisfactory separation. ijpba.inresearchgate.net The choice of the specific C18 column and its dimensions is optimized to achieve the best possible separation of all relevant impurities from the main Donepezil peak.

Table 1: Examples of Stationary Phases Used in HPLC Analysis of Donepezil Impurities

Stationary PhaseDimensionsParticle SizeReference
Hypersil ODS25 cm x 4.6 mm5.0 µm healthinformaticsjournal.comhealthinformaticsjournal.com
Zorbax Eclipse Plus C184.6 × 100 mm3.5 µm tandfonline.com
Uptisphere ODB C-18250 mm x 4.6 mm5 µm ijpba.inresearchgate.net
Unisol Reversed Phase C18150 × 4.6 mm3 µm iajps.com
Kromasil C18250 x 4.6 mm5 µm researchgate.net

The mobile phase composition is another critical factor that governs the separation of Donepezil and its impurities. A combination of an aqueous buffer and an organic solvent is typically used in a reversed-phase HPLC setting. The pH of the aqueous buffer and the type and proportion of the organic solvent are optimized to achieve the desired retention times and peak shapes.

For instance, a gradient program with a mobile phase consisting of 10 mM diammonium hydrogen orthophosphate in water (pH 6.0) as solution A and a mixture of acetonitrile (B52724) and methanol (B129727) (85:15 v/v) as solution B has been successfully used. healthinformaticsjournal.comhealthinformaticsjournal.com Another effective mobile phase is a mixture of 72.5% acetate (B1210297) buffer at pH 5.5 and 27.5% ethanol (B145695). tandfonline.com The use of ethanol instead of acetonitrile is promoted as a greener alternative. tandfonline.com Isocratic elution, where the mobile phase composition remains constant throughout the run, has also been employed, with a mixture of acetonitrile and water (50:50) being one example. iajps.com

Gradient elution, where the proportion of the organic solvent is varied during the analysis, is often necessary to achieve a good resolution of all impurities within a reasonable time frame. ijpba.in A gradient elution of phosphate (B84403) buffer (0.005 M, pH 3.67) and methanol is one such example that has been validated for the determination of Donepezil and its related substances. ijpba.inresearchgate.net

Table 2: Examples of Mobile Phase Compositions for HPLC Analysis of Donepezil Impurities

Aqueous PhaseOrganic PhaseElution TypeReference
10 mM diammonium hydrogen orthophosphate (pH 6.0)Acetonitrile and Methanol (85:15 v/v)Gradient healthinformaticsjournal.comhealthinformaticsjournal.com
Acetate buffer (pH 5.5)EthanolIsocratic tandfonline.com
WaterAcetonitrileIsocratic (50:50) iajps.com
Phosphate buffer (0.005 M, pH 3.67)MethanolGradient ijpba.inresearchgate.net
0.02 M Phosphate buffer and triethylamine (B128534) (50:50:0.5)MethanolIsocratic researchgate.net

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity for 3-Hydroxy Donepezil and other impurities. A UV-Visible (UV-Vis) or a Photodiode Array (PDA) detector is commonly used for this purpose. The PDA detector offers the advantage of acquiring the entire UV spectrum of each peak, which can aid in peak identification and purity assessment. iajps.com

The optimal wavelength is typically chosen at the maximum absorbance of the analyte to ensure the highest sensitivity. For Donepezil and its impurities, various wavelengths have been reported. A wavelength of 230 nm was used in a method that quantified five different impurities. healthinformaticsjournal.comhealthinformaticsjournal.com Other studies have utilized 268 nm and 270 nm for the detection of Donepezil and its related substances. iajps.comijpba.inresearchgate.net A higher wavelength of 315 nm has also been employed, which can sometimes offer better selectivity by avoiding interference from other components in the sample matrix. tandfonline.com The optimization of the detection wavelength is a key part of method validation to ensure that all impurities, including 3-Hydroxy Donepezil, can be detected at the required levels.

Table 3: Detection Wavelengths Used in HPLC Analysis of Donepezil Impurities

Detection Wavelength (nm)Detector TypeReference
230UV healthinformaticsjournal.comhealthinformaticsjournal.com
268UV iajps.com
270UV ijpba.inresearchgate.net
315Diode Array Detector (DAD) tandfonline.com

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, which allows for higher mobile phase flow rates and results in significantly faster analysis times and improved resolution compared to traditional HPLC. While the general principles of UPLC are well-suited for impurity profiling, specific, detailed methods for the analysis of 3-Hydroxy Donepezil using UPLC are not extensively reported in publicly available scientific literature. However, the application of UPLC is a logical progression for the rapid and high-resolution separation of Donepezil and its impurities, offering a significant advantage in high-throughput quality control environments.

High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique that can be used for the separation and quantification of pharmaceutical impurities. It offers the advantages of high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously. A patent has mentioned TLC analysis as a possible method for determining the amount of impurities in a Donepezil sample. google.com However, detailed HPTLC methods specifically developed and validated for the quantification of 3-Hydroxy Donepezil are not widely documented in peer-reviewed journals. While HPTLC can serve as a complementary technique to HPLC, its application for the routine quality control of 3-Hydroxy Donepezil requires further research and validation. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic and Hyphenated Techniques for Structural Elucidation and Quantification

Modern analytical chemistry offers a powerful arsenal (B13267) of spectroscopic and hyphenated techniques for the detailed investigation of pharmaceutical impurities like 3-Hydroxy Donepezil. These methods provide extensive information on molecular structure, elemental composition, and concentration, even at trace levels.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Confirmation

Mass spectrometry is an indispensable tool for the molecular weight determination and structural confirmation of pharmaceutical compounds and their impurities. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly employed in LC-MS for the analysis of thermolabile and polar molecules like Donepezil and its metabolites. nih.gov ESI is particularly well-suited for generating protonated molecules [M+H]⁺ of the analyte in the gas phase with minimal fragmentation.

For 3-Hydroxy Donepezil, with a molecular formula of C₂₄H₂₉NO₄ and a molecular weight of 395.49, ESI-MS in positive ion mode would be expected to produce a prominent ion at a mass-to-charge ratio (m/z) of 396.5. pharmaffiliates.compharmaffiliates.com Tandem mass spectrometry (MS/MS) of this precursor ion provides structural insights through characteristic fragmentation patterns. A key fragmentation pathway for Donepezil and its derivatives involves the cleavage of the benzyl (B1604629) group, resulting in a prominent product ion at m/z 91.1. oup.com Another significant fragment observed in the MS/MS spectra of donepezil-related compounds corresponds to the indanone moiety. researchgate.net

Table 1: Predicted ESI-MS/MS Fragmentation Data for 3-Hydroxy Donepezil
Precursor Ion (m/z)Proposed Fragment IonFragment Ion (m/z)Structural Origin
396.5 [M+H]⁺[C₇H₇]⁺91.1Benzyl group
396.5 [M+H]⁺[C₁₇H₂₂NO₄]⁺304.4Loss of benzyl group
396.5 [M+H]⁺[C₁₁H₁₁O₄]⁺207.1Hydroxy-dimethoxy-indanone moiety

APCI is another valuable ionization technique that can be used for the analysis of less polar compounds and is less susceptible to matrix effects compared to ESI. It would also be expected to generate the protonated molecule of 3-Hydroxy Donepezil.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors of less than 5 ppm, enabling the unambiguous determination of the elemental composition of an analyte. mdpi.com For 3-Hydroxy Donepezil, HRMS would confirm the molecular formula as C₂₄H₂₉NO₄ by measuring the exact mass of the protonated molecule [M+H]⁺. nih.govmdpi.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for 3-Hydroxy Donepezil
IonMolecular FormulaCalculated Exact Mass (m/z)Observed Mass (m/z) (Hypothetical)Mass Error (ppm) (Hypothetical)
[M+H]⁺C₂₄H₃₀NO₄⁺396.2175396.2170-1.3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. mdpi.com

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring protons. In the case of 3-Hydroxy Donepezil, the introduction of a hydroxyl group at the 3-position of the indanone ring system would lead to characteristic changes in the ¹H NMR spectrum compared to Donepezil. mdpi.comresearchgate.net The proton attached to the carbon bearing the hydroxyl group (H-3) would appear as a downfield signal, and its coupling with adjacent protons would provide valuable structural information. The chemical shifts of the aromatic protons on the indanone ring may also be affected by the presence of the hydroxyl group.

Table 3: Predicted ¹H NMR Chemical Shifts for 3-Hydroxy Donepezil (in CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic (Benzyl)~7.2-7.4mProtons of the benzyl group
Aromatic (Indanone)~6.8-7.1s, sProtons on the dimethoxy-substituted ring
H-3~4.5-5.0ddProton geminal to the hydroxyl group
OCH₃~3.8-3.9sTwo methoxy (B1213986) groups
Piperidine (B6355638) & Methylene protons~1.5-3.5mComplex multiplets

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. For 3-Hydroxy Donepezil, the most significant change in the ¹³C NMR spectrum compared to Donepezil would be the chemical shift of the carbon atom at the 3-position (C-3). nih.gov This carbon, being attached to an electronegative hydroxyl group, would experience a significant downfield shift, typically appearing in the range of 60-80 ppm. The chemical shifts of the adjacent carbon atoms (C-2 and the carbonyl carbon C-1) would also be influenced.

Table 4: Predicted ¹³C NMR Chemical Shifts for 3-Hydroxy Donepezil (in CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Indanone)~205Carbonyl carbon
Aromatic (Indanone & Benzyl)~110-160Multiple aromatic signals
C-3~70-80Carbon bearing the hydroxyl group
OCH₃~56Two methoxy carbons
Piperidine & Methylene carbons~25-60Multiple aliphatic signals
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of complex molecules like 3-Hydroxy Donepezil. wikipedia.org Unlike one-dimensional NMR, 2D NMR spreads spectral information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei within the molecule. wikipedia.orghuji.ac.il A suite of 2D NMR experiments is typically employed to piece together the complete molecular structure.

Correlation Spectroscopy (COSY): The COSY experiment is one of the most fundamental 2D NMR techniques used to identify protons that are coupled to each other, typically through two or three bonds (J-coupling). wikipedia.orgprinceton.edu For 3-Hydroxy Donepezil, COSY would reveal correlations between adjacent protons. For instance, it would show which protons are neighbors in the indanone ring, the piperidine ring, and the benzyl group, helping to map out the proton-proton connectivity throughout the carbon skeleton. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies direct, one-bond correlations between protons and the carbon atoms they are attached to. wikipedia.orgprinceton.edu In the analysis of 3-Hydroxy Donepezil, each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal. This is crucial for assigning the carbon chemical shifts based on the already assigned proton spectrum. For example, it would definitively link the proton at the newly introduced hydroxyl group position (C3) to its corresponding carbon atom. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduslideshare.net This provides critical information about the three-dimensional structure and stereochemistry of the molecule. For 3-Hydroxy Donepezil, NOESY can help determine the relative orientation of the substituents on the indanone and piperidine rings, providing insight into the molecule's preferred conformation.

Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure of 3-Hydroxy Donepezil, confirming its identity and differentiating it from Donepezil and other related impurities.

Analytical Method Validation for 3-Hydroxy Donepezil

The validation of an analytical method ensures that it is suitable for its intended purpose. For an impurity like 3-Hydroxy Donepezil, the method must be proven to be specific, linear, precise, and accurate for its quantification in the presence of the active pharmaceutical ingredient (API), Donepezil, and other related substances. ijcpa.inimpactfactor.org This validation is performed according to guidelines from the International Council for Harmonisation (ICH).

Specificity and Selectivity Assessment

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. ijcpa.inhealthinformaticsjournal.com

To demonstrate specificity for 3-Hydroxy Donepezil, the method must show that the signal for this impurity is well-resolved from the peaks of Donepezil and other potential process impurities or degradants. This is typically achieved by:

Spiking Studies: A solution of Donepezil is spiked with known amounts of 3-Hydroxy Donepezil and other available impurities. The resulting chromatogram must show baseline separation between all components. impactfactor.org

Forced Degradation Studies: Donepezil is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. scielo.brresearchgate.net The analytical method is then used to analyze these stressed samples to ensure that 3-Hydroxy Donepezil can be separated from any degradants formed. The peak purity of 3-Hydroxy Donepezil is also assessed using LC-PDA in these stressed samples. scielo.brimpactfactor.org

Linearity and Calibration Range Determination

Linearity demonstrates that there is a proportional relationship between the concentration of the analyte and the response of the analytical instrument over a specified range. ijcpa.in The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable linearity, accuracy, and precision.

For an impurity like 3-Hydroxy Donepezil, the linearity is typically evaluated from the Limit of Quantification (LOQ) to at least 120% of the impurity specification limit. A series of solutions of 3-Hydroxy Donepezil at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.999. rsc.orgsemanticscholar.org

Table 1: Example Linearity Data for 3-Hydroxy Donepezil

Concentration (µg/mL)Peak Area
0.15,500
0.527,000
1.054,500
2.0109,000
5.0272,500
Regression Equation y = 54480x + 250
Correlation Coefficient (r²) 0.9998

Precision (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ijcpa.in It is usually expressed as the Relative Standard Deviation (%RSD).

Repeatability (Intra-day Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by performing at least six replicate measurements of the same sample solution (e.g., Donepezil spiked with 3-Hydroxy Donepezil at the specification limit). jocpr.com

Intermediate Precision (Inter-day Precision): This demonstrates the reliability of the method when used by different analysts, on different days, or with different equipment within the same laboratory. who.int

The acceptance criterion for precision is typically a %RSD of not more than 10.0% for impurity analysis at the specification limit. impactfactor.org

Table 2: Example Precision Data for 3-Hydroxy Donepezil Quantification

Precision TypeParameterResult (%RSD)Acceptance Criteria
Repeatability 6 replicate injections1.8%≤ 10.0%
Intermediate Precision
Analyst 1 vs. Analyst 22.5%≤ 10.0%
Day 1 vs. Day 22.1%≤ 10.0%

Accuracy (Recovery Studies)

Accuracy measures the closeness of the test results obtained by the method to the true value. ijcpa.in For impurity quantification, it is determined by performing recovery studies. This involves adding known amounts of the 3-Hydroxy Donepezil standard to a sample matrix (e.g., a solution of the Donepezil drug product) at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). jocpr.com

The samples are then analyzed using the method, and the percentage of the added impurity that is measured (% Recovery) is calculated. The acceptance criteria for accuracy are typically between 80.0% and 120.0% recovery for impurity analysis. semanticscholar.org

Table 3: Example Accuracy (Recovery) Data for 3-Hydroxy Donepezil

Amount Spiked (µg/mL)Amount Recovered (µg/mL)% RecoveryAcceptance Criteria
0.5 (LOQ)0.4896.0%80.0% - 120.0%
1.0 (100%)1.01101.0%80.0% - 120.0%
1.2 (120%)1.1898.3%80.0% - 120.0%

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in the validation of analytical methods, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For impurities like 3-Hydroxy Donepezil, establishing low LOD and LOQ values is crucial for ensuring that even trace amounts are accurately monitored.

These limits are typically determined based on the signal-to-noise (S/N) ratio. iajps.com An S/N ratio of 3:1 is commonly accepted for the LOD, while a ratio of 10:1 is standard for the LOQ. iajps.comhealthinformaticsjournal.com Experimental determination involves injecting a series of diluted solutions of the impurity standard to identify the concentrations that yield these S/N ratios. mdpi.com

Various studies on Donepezil and its impurities have established LOD and LOQ values using different chromatographic methods. For instance, a Reverse Phase-HPLC (RP-HPLC) method developed for Donepezil and five of its impurities reported an LOD concentration of 0.24 ppm and an LOQ concentration of 0.6 ppm for the impurities. healthinformaticsjournal.com Another study using a TLC-densitometric method for Donepezil reported mean LOD and LOQ values of 0.049 and 0.147 µ g/spot , respectively. mdpi.com While these values are for Donepezil or a mix of its impurities, they provide a relevant benchmark for the sensitivity required for the analysis of 3-Hydroxy Donepezil. An HPLC-PDA method for Donepezil in rat plasma and tissues established an LOD of 20 ng/mL and an LLOQ of 50 ng/mL. nih.gov

Table 1: Examples of LOD and LOQ Values in Donepezil Analysis

Analytical MethodAnalyteLODLOQSource
RP-HPLCDonepezil Impurities0.24 ppm0.6 ppm healthinformaticsjournal.com
RP-HPLCDonepezil HCl0.03 µg/mL0.125 µg/mL who.int
TLC-DensitometryDonepezil0.049 µg/spot0.147 µg/spot mdpi.com
HPLC-PDADonepezil HCl20 ng/mL50 ng/mL nih.gov
HPLC-UVDonepezil HCl0.031 µg/mL0.103 µg/mL researchgate.net

Robustness Evaluation Across Method Parameters

Robustness is a measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. iajps.com It provides an indication of the method's reliability during routine use. For the analysis of 3-Hydroxy Donepezil, a robust method ensures consistent and accurate results even with minor fluctuations in operational conditions that may occur between different laboratories, instruments, or on different days. impactfactor.org

The evaluation of robustness involves systematically altering key chromatographic parameters and observing the effect on the results, such as peak area, retention time, and resolution between peaks. researchgate.net Common parameters that are intentionally varied include:

The pH of the mobile phase buffer (e.g., ± 0.2 units). researchgate.net

The composition of the mobile phase (e.g., ± 2% variation in the organic solvent ratio). researchgate.net

The flow rate (e.g., ± 0.2 mL/min). researchgate.net

The column temperature (e.g., ± 2-5°C). researchgate.net

A method is considered robust if the system suitability parameters (e.g., resolution, tailing factor) and quantitative results remain within acceptable limits despite these changes. researchgate.netresearchgate.net Studies on Donepezil impurity profiling have demonstrated that the developed RP-HPLC methods are robust, complying with all validation criteria even after intentional variations were introduced. healthinformaticsjournal.comhealthinformaticsjournal.com

Table 2: Parameters Varied During Robustness Testing of HPLC Methods for Donepezil

ParameterTypical VariationSource
Flow Rate± 0.2 mL/min researchgate.net
Mobile Phase Composition± 2% researchgate.net
Mobile Phase pH± 0.2 researchgate.net
Column Temperature± 2.0°C researchgate.net

System Suitability Testing Protocols

System Suitability Testing (SST) is an integral part of any analytical chromatographic method and is performed before and during sample analysis to ensure the system is operating correctly. jocpr.com The SST protocol is designed to verify that the resolution and reproducibility of the chromatographic system are adequate for the analysis to be performed. iajps.com For the quantification of 3-Hydroxy Donepezil, SST ensures that the analytical system can distinguish the impurity from Donepezil and other related substances.

SST is typically performed by injecting a standard solution a set number of times (e.g., five or six replicates). healthinformaticsjournal.comwaters.com The results are then evaluated against predefined acceptance criteria. Key SST parameters include:

Relative Standard Deviation (%RSD) of Peak Area: Ensures the precision of the injection and detection system. A common acceptance criterion is not more than 2.0%. researchgate.net

Tailing Factor (Asymmetry Factor): Measures peak symmetry. A value of less than 2.0 is generally acceptable, indicating a symmetrical peak shape which is important for accurate integration. iajps.comwho.int

Theoretical Plates (N): A measure of column efficiency. Higher values indicate better separation efficiency, with a typical requirement being >2000 plates. who.int

Resolution (Rs): Measures the degree of separation between two adjacent peaks (e.g., between 3-Hydroxy Donepezil and Donepezil). An Rs value of >1.5 or >2.0 is usually required to ensure baseline separation. impactfactor.orgiajps.com

Relative Standard Deviation (%RSD) of Retention Time: Demonstrates the stability of the chromatographic system's pumping mechanism. healthinformaticsjournal.com

Studies consistently show that for validated Donepezil impurity methods, SST parameters fall well within acceptable limits, confirming the precision and consistency of the analytical system. healthinformaticsjournal.comhealthinformaticsjournal.com

Table 3: Common System Suitability Testing Parameters and Acceptance Criteria

ParameterCommon Acceptance CriterionPurposeSource
Tailing Factor (T)≤ 2.0Measures peak symmetry iajps.comwho.int
Theoretical Plates (N)> 2000Measures column efficiency who.int
Resolution (Rs)> 1.5Ensures separation between adjacent peaks impactfactor.org
%RSD of Peak Area (n=5)≤ 2.0%Demonstrates injection and system precision researchgate.net
%RSD of Retention Time (n=5)≤ 1.0%Demonstrates pumping system stability healthinformaticsjournal.com

Utilization of Certified Reference Standards for 3-Hydroxy Donepezil

The use of Certified Reference Standards (CRS) or Reference Markers is indispensable for the accurate identification and quantification of pharmaceutical impurities. google.comnist.gov A reference standard is a highly purified compound that can be used for both qualitative and quantitative analysis. google.com For 3-Hydroxy Donepezil, a specific reference standard is required to unequivocally identify its peak in a chromatogram and to accurately determine its concentration in a sample of Donepezil API or drug product.

The United States Pharmacopeia (USP) and other suppliers provide characterized materials for this purpose. For instance, "3-Hydroxydonepezil" is available as an analytical material, which serves a similar function to a reference standard in method development and validation. usp.orgpharmaffiliates.com The use of such standards is multi-faceted:

Identification: The retention time of the 3-Hydroxy Donepezil reference standard is used to confirm the identity of the corresponding peak in the chromatogram of a test sample. google.com

Quantification: A calibration curve is generated using solutions of the reference standard at known concentrations. This curve is then used to calculate the exact amount of 3-Hydroxy Donepezil present in the sample. google.com

Method Validation: The reference standard is essential for validating the analytical method's specificity, linearity, accuracy, and precision for the impurity.

Regulatory bodies require that the presence and amount of impurities are controlled. The availability and use of a certified reference standard for 3-Hydroxy Donepezil allows pharmaceutical manufacturers to comply with these stringent requirements, ensuring the quality and safety of Donepezil-containing medicines. google.comsynzeal.com

Impurity Profiling and Control Strategies for Donepezil Drug Substance and Product

Comprehensive Impurity Profiling Methodologies

Effective impurity profiling relies on the availability of robust and validated analytical methods capable of detecting, quantifying, and tracking impurities throughout the lifecycle of a drug product.

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method is crucial for distinguishing the intact active pharmaceutical ingredient (API) from its potential degradation products. For Donepezil (B133215), various high-performance liquid chromatography (HPLC) methods have been developed and validated to serve this purpose. ijpba.inresearchgate.netresearchgate.net These methods are designed to separate and quantify Donepezil from impurities that may form under stress conditions such as hydrolysis, oxidation, and photolysis. ajpamc.com

Forced degradation studies are fundamental to this process. scielo.br Donepezil is subjected to harsh conditions, including acidic and alkaline environments, oxidative stress (e.g., using hydrogen peroxide), and exposure to heat and light, to intentionally generate degradation products. ajpamc.com Studies have shown that Donepezil is particularly susceptible to degradation under alkaline and oxidative conditions. scielo.brresearchgate.netresearchgate.net While several degradation products can emerge, 3-Hydroxy Donepezil is a notable impurity that analytical methods must be able to resolve from the parent Donepezil peak and other impurities.

Reverse-phase HPLC (RP-HPLC) is the most common technique employed. healthinformaticsjournal.comhealthinformaticsjournal.com A typical method involves a C18 column and a mobile phase consisting of a buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) and/or methanol). ijpba.inresearchgate.nethealthinformaticsjournal.com Gradient elution is often preferred to achieve optimal separation of all relevant compounds. researchgate.nethealthinformaticsjournal.com The detector wavelength is typically set around 230 nm or 268-270 nm to ensure sensitive detection of Donepezil and its impurities. researchgate.nethealthinformaticsjournal.comiajps.com The specificity of these methods is confirmed by ensuring that the peaks of degradation products, including 3-Hydroxy Donepezil, are well-resolved from the Donepezil peak. researchgate.nethealthinformaticsjournal.com

The table below summarizes typical parameters for a stability-indicating HPLC method for Donepezil.

ParameterTypical Conditions
Chromatographic Mode Reverse-Phase HPLC (RP-HPLC)
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) ijpba.inresearchgate.net
Mobile Phase Gradient or isocratic mixture of aqueous buffer (e.g., phosphate buffer) and organic solvents (e.g., acetonitrile, methanol) ijpba.inresearchgate.nethealthinformaticsjournal.com
Detection Wavelength 230 nm - 270 nm researchgate.nethealthinformaticsjournal.com
Flow Rate Typically 1.0 mL/min ijpba.in
Column Temperature Controlled, often around 35-40°C ajpamc.comhealthinformaticsjournal.com

Quantitative Monitoring of 3-Hydroxy Donepezil in Pharmaceutical Formulations

Once a stability-indicating method is established, it must be validated for quantitative purposes according to International Council for Harmonisation (ICH) guidelines. healthinformaticsjournal.com This ensures the method is accurate, precise, linear, and robust for monitoring the levels of 3-Hydroxy Donepezil in finished pharmaceutical products.

Validation parameters include:

Linearity: The method must demonstrate a linear relationship between the concentration of 3-Hydroxy Donepezil and the detector response over a specified range.

Accuracy: Accuracy is determined by spiking the drug product matrix with known amounts of the 3-Hydroxy Donepezil impurity and measuring the recovery.

Precision: This is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility. chalcogen.ro

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of 3-Hydroxy Donepezil that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ajpamc.com These limits are crucial for controlling the impurity at very low levels.

For instance, a validated RP-HPLC method can reliably quantify Donepezil impurities, ensuring that their levels in the final product are below the established safety thresholds. healthinformaticsjournal.com Spectrophotometric and spectrofluorimetric methods have also been developed for the determination of Donepezil in the presence of its degradants. nih.gov

The following table illustrates typical validation results for the quantification of a Donepezil impurity.

Validation ParameterTypical Acceptance Criteria (as per ICH)Example Finding
Linearity (Correlation Coefficient, r²) ≥ 0.999 researchgate.net0.9998 ajpamc.com
Accuracy (% Recovery) Typically 80-120%98.0% to 100.8% chalcogen.ro
Precision (% RSD) Not more than 2.0% for the drug substance≤ 1.29% chalcogen.ro
LOD Signal-to-Noise Ratio of 3:10.14 µg/mL ajpamc.com
LOQ Signal-to-Noise Ratio of 10:10.42 µg/mL ajpamc.com

Interlaboratory Transferability and Reproducibility of Analytical Methods

For an analytical method to be considered robust and reliable, it must be transferable between different laboratories, such as between a manufacturer's quality control lab and a regulatory agency's lab. Method transfer studies are performed to verify that the method produces comparable results when performed by different analysts on different equipment in different locations.

The robustness of the analytical method is a key predictor of its transferability. researchgate.net Robustness is evaluated during method validation by intentionally varying critical method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the impact on the results. researchgate.net A method that is insensitive to minor variations in its parameters is considered robust and is more likely to be successfully transferred. researchgate.netmdpi.com Studies have shown that developed RP-HPLC methods for Donepezil and its impurities are robust, precise, and reproducible, meeting all ICH validation parameters. healthinformaticsjournal.comhealthinformaticsjournal.com This inherent robustness supports their interlaboratory transferability, ensuring consistent quality control across different manufacturing and testing sites.

Impact of 3-Hydroxy Donepezil Presence on Drug Substance and Product Quality Attributes

The presence of impurities, even at low levels, can potentially affect the stability, and therefore the quality, of the drug substance and the final pharmaceutical product.

Assessment of Chemical Stability Profiles

The chemical stability of Donepezil is evaluated through forced degradation and long-term stability studies. The formation of 3-Hydroxy Donepezil is an indicator of chemical degradation. Forced degradation studies reveal the pathways through which Donepezil degrades. It has been observed that Donepezil shows lower stability in alkaline conditions compared to acidic or neutral conditions. scielo.br

In one study, after seven days at room temperature in a 0.1 mol L-1 NaOH solution, the recovery of Donepezil was only about 42%, with the formation of multiple degradation products. scielo.br In contrast, in a 0.1 mol L-1 HCl solution, the recovery was approximately 86%. scielo.br The presence and quantity of 3-Hydroxy Donepezil under various stress conditions help to establish the degradation profile of the drug. This information is critical for determining appropriate manufacturing process controls and packaging to minimize degradation.

Long-Term Storage Stability Assessments

Long-term stability studies are conducted under controlled temperature and humidity conditions as recommended by ICH guidelines to evaluate the shelf-life of the drug product. During these studies, the level of specified impurities, including 3-Hydroxy Donepezil, is monitored over time. An increase in the concentration of 3-Hydroxy Donepezil beyond the accepted specification limit would indicate that the product is not stable under the tested storage conditions.

Regulatory Compliance in Impurity Control

Regulatory compliance is the cornerstone of pharmaceutical manufacturing, providing a framework to ensure that all drug products are safe and effective. The control of impurities is a key component of this framework, with international guidelines providing a pathway for manufacturers to follow.

Adherence to International Conference on Harmonisation (ICH) Guidelines (e.g., ICH Q3A/B, Q1A)

The International Conference on Harmonisation (ICH) provides a unified standard for the European Union, Japan, and the United States, and its guidelines are widely adopted globally. For impurity control, the most relevant guidelines are ICH Q3A(R2), which pertains to impurities in new drug substances, and ICH Q3B(R2), which addresses impurities in new drug products. ich.orgeuropa.eueuropa.eu

These guidelines establish a scientific and risk-based approach to the control of impurities. They define thresholds for reporting, identification, and qualification of impurities. ich.orgich.org The reporting threshold is the level above which an impurity must be reported in a registration application. The identification threshold is the level above which the structure of an impurity must be determined. The qualification threshold is the level above which an impurity's safety must be established. ich.org

For Donepezil, any impurity, including 3-Hydroxy Donepezil, is subject to these thresholds. The specific limits are determined by the maximum daily dose of Donepezil. Forced degradation studies, as outlined in ICH Q1A(R2) on stability testing, are crucial in identifying potential degradation products like 3-Hydroxy Donepezil. amsbiopharma.comich.orgeuropa.eu These studies involve exposing the drug substance to stress conditions such as heat, humidity, light, and acid/base hydrolysis to predict the formation of impurities over the product's shelf life. nih.gov

The data generated from these stability studies informs the development of analytical methods and the setting of specifications for the drug substance and product. nih.govcolumbiapharma.com

Establishment of Acceptable Limit Specifications for 3-Hydroxy Donepezil

The establishment of an acceptable limit for 3-Hydroxy Donepezil in both the Donepezil drug substance and the final drug product is a critical step in ensuring patient safety. This limit, or acceptance criterion, is part of the drug's specification, which is a set of standards the drug must meet to be considered acceptable for its intended use.

The process of setting this limit is guided by the principles outlined in ICH Q3A/B. ich.orgich.org If the level of 3-Hydroxy Donepezil is above the qualification threshold, a comprehensive safety assessment is required. This assessment may involve a review of existing toxicological data or, in some cases, the need for specific toxicity studies. ich.org

The acceptable limit for 3-Hydroxy Donepezil is based on a combination of factors, including:

The batch data from the manufacturing process, which shows the typical and maximum levels of the impurity.

The results of stability studies, which indicate how the level of the impurity may change over time. columbiapharma.com

The qualification of the impurity, which establishes a safe level of exposure.

The following table illustrates the ICH thresholds for impurities in new drug substances, which would be applicable to 3-Hydroxy Donepezil.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Data derived from ICH Q3A(R2) Guideline. ich.org

It is important to note that these are general thresholds, and a specific limit for 3-Hydroxy Donepezil would be established based on a comprehensive evaluation of the available data and submitted to regulatory agencies for approval.

Pharmaceutical Quality System (PQS) Implementation for Impurity Management

A robust Pharmaceutical Quality System (PQS), as described in ICH Q10, is essential for the effective management of impurities, including 3-Hydroxy Donepezil. pda.org A PQS provides a framework for manufacturers to manage quality throughout a product's lifecycle. pda.orgfda.gov

The key elements of a PQS for impurity management include:

Process Performance and Product Quality Monitoring: This involves the continuous monitoring of the manufacturing process to ensure that it remains in a state of control and that impurity levels are consistently within the established specifications.

Corrective and Preventive Actions (CAPA): When a deviation or an out-of-specification result for an impurity like 3-Hydroxy Donepezil is observed, a thorough investigation is initiated. The CAPA system ensures that the root cause is identified and that appropriate actions are taken to correct the issue and prevent its recurrence.

Change Management System: Any changes to the manufacturing process, raw materials, or equipment that could potentially impact the impurity profile of Donepezil must be evaluated through a formal change management system. This ensures that the impact of the change is assessed and that the product continues to meet its quality standards.

Management Review: The PQS requires regular review by senior management to ensure its continued suitability and effectiveness in managing product quality and safety, including the control of impurities. fda.gov

The implementation of a comprehensive PQS, as outlined in various guidelines, ensures that impurities like 3-Hydroxy Donepezil are consistently controlled, leading to a final drug product that is safe and effective for the patient. pharmout.net

Biochemical and Mechanistic Investigations of 3 Hydroxy Donepezil As a Chemical Entity

Receptor Binding Profiling in Non-Human Models

There is a notable absence of specific academic studies that have profiled the receptor binding of 3-Hydroxy Donepezil (B133215) in non-human models. Research into the receptor interactions of Donepezil and its analogues is more common, often exploring their effects on various receptor systems to understand their broader pharmacological profile. However, this level of detailed investigation has not been extended to the 3-Hydroxy Donepezil impurity in the reviewed literature. Consequently, no data is available to construct a receptor binding profile for this specific chemical entity.

Future Research Directions and Emerging Analytical Technologies

Development of Green Analytical Chemistry Approaches for 3-Hydroxy Donepezil (B133215) Analysis

Green Analytical Chemistry (GAC) is an innovative approach focused on making analytical procedures safer for the environment and for analysts. nih.gov Key principles involve reducing or replacing hazardous solvents and minimizing energy consumption and waste generation. researchgate.net

Recent studies have demonstrated the development of eco-friendly HPLC-DAD and UPLC-UV methods for the analysis of Donepezil and its related compounds. nih.govnih.gov These methods often replace hazardous solvents like acetonitrile (B52724) with more benign alternatives such as ethanol (B145695). researchgate.net For instance, a green HPLC method was developed using a mobile phase of acetate (B1210297) buffer and ethanol, significantly reducing the environmental impact compared to official pharmacopeial methods that rely on more toxic solvents. researchgate.netresearchgate.net Furthermore, the use of modern chromatographic columns with smaller particle sizes (e.g., 3.5 µm) and shorter lengths (e.g., 10 cm) allows for reduced solvent consumption and faster analysis times, with some UPLC methods achieving run times as short as two minutes. researchgate.netnih.gov The greenness of these methods can be quantitatively assessed using tools like the Analytical GREEnness metric (AGREE) and the Modified Green Analytical Procedure Index (MoGAPI), ensuring a balance between sustainability, analytical performance, and practicality. nih.gov Future work will likely focus on further miniaturization and expanding the application of these green methods to the routine analysis of 3-Hydroxy Donepezil in various matrices.

Application of Chemometrics and Multivariate Data Analysis in Impurity Profiling

Chemometrics utilizes statistical and mathematical methods to extract maximum information from chemical data. For impurity profiling, chemometric techniques can enhance the resolution and quantification of analytes in complex mixtures, even at very low concentrations.

Chemometrics-assisted UV-Vis spectrophotometric methods have been successfully developed for the analysis of Donepezil. nih.gov Techniques such as partial least squares (PLS), principal component regression (PCR), and derivative spectrophotometry can correct for background noise and matrix interferences, which is particularly useful for analyzing low-concentration impurities during dissolution studies. nih.govnih.gov For example, first and second derivative techniques, along with their Fourier function convoluted methods, have been shown to enhance data quality for Donepezil concentrations in the 1-8 µg/mL range. nih.gov These approaches have proven to be simple, cost-effective, and green, offering high accuracy and reproducibility for the determination of drug purity. nih.gov The application of these multivariate data analysis techniques to the impurity profiling of Donepezil will enable more sensitive and reliable quantification of 3-Hydroxy Donepezil without the need for complete chromatographic separation in all instances.

Advanced Structural Characterization Techniques

Unambiguous structural elucidation is critical for identifying and characterizing unknown impurities. While standard techniques like MS and NMR are widely used, advanced methods offer unprecedented resolution and applicability to challenging samples. researchgate.netnih.gov

High-Resolution Solid-State NMR (ssNMR): Solid-state NMR is a powerful, non-destructive technique for characterizing pharmaceutical solids, providing detailed information on molecular geometry, bonding, and packing. bruker.comeuropeanpharmaceuticalreview.com It is highly sensitive to different crystalline (polymorphic) and amorphous forms and can be used to study the drug substance directly within a formulated product. bruker.comeuropeanpharmaceuticalreview.com For impurities like 3-Hydroxy Donepezil, ssNMR can be used to detect small amounts of the impurity within the bulk API and to study potential interactions between the impurity and excipients. insidescientific.com Advanced ssNMR experiments, including two-dimensional (2D) techniques, can definitively establish the association between different molecules and phases, making it ideal for analyzing complex mixtures. americanpharmaceuticalreview.com

Cryo-Electron Microscopy (Cryo-EM): Traditionally used for large biomolecules, Cryo-EM, and specifically the microcrystal electron diffraction (MicroED) method, has emerged as a revolutionary technique for the structural determination of small organic molecules from nanocrystals. semanticscholar.orgspringernature.com This method can provide atomic-resolution structures from powdered samples in minutes, overcoming the common limitation in organic chemistry of growing single crystals suitable for X-ray diffraction. semanticscholar.orgosti.gov The applicability of MicroED to small molecules makes it a highly promising, though not yet routinely applied, future tool for the definitive structural characterization of challenging impurities like 3-Hydroxy Donepezil, especially when only minute quantities are available. semanticscholar.orgnih.gov

Predictive Modeling for Impurity Formation Kinetics and Degradation Pathways

Understanding how, why, and how fast an impurity forms is crucial for developing stable drug formulations and defining appropriate storage conditions. Predictive modeling aims to simulate these processes, saving significant time and resources compared to purely experimental approaches.

Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, photolytic) are foundational to understanding the stability of Donepezil and the formation of its degradation products, including hydroxylated species. researchgate.net Studies have shown that Donepezil is particularly susceptible to degradation in alkaline and oxidative environments. researchgate.net Mathematical models are being developed to describe the transport and degradation of Donepezil, incorporating factors like anomalous diffusion in the brain. mdpi.com Pharmacokinetic/pharmacodynamic (PK/PD) models have also been constructed to simulate the concentration-time profiles of Donepezil and its major metabolites. nih.gov Future research will likely focus on developing more sophisticated kinetic models that can predict the rate of formation of specific impurities like 3-Hydroxy Donepezil under various pH, temperature, and oxidative stress conditions. These models, informed by mechanistic studies using techniques like metadynamics simulations, can help in forecasting drug product shelf-life and guiding formulation development. rsc.org

Development of Automated and High-Throughput Impurity Detection Systems

In a quality control environment, speed and efficiency are paramount. The development of automated and high-throughput systems for impurity detection allows for the rapid analysis of a large number of samples, which is essential during drug development and manufacturing.

The foundation for such systems lies in robust and rapid analytical methods. The development of stability-indicating HPLC and UPLC methods with very short run times is a key enabler. nih.govnih.gov For example, a sustainable UPLC-UV method with a 2-minute run time has been validated for Donepezil, demonstrating the potential for high-throughput analysis. nih.gov Integrating such rapid chromatographic methods with automated sample preparation and data analysis software is the next logical step. These systems can be programmed to automatically flag any samples containing impurities that exceed predefined thresholds. The use of chemometric models within these automated systems could further enhance their predictive power, allowing for real-time quality assessment and process control. This evolution towards automation is critical for ensuring consistent quality in large-scale pharmaceutical production.

Q & A

Basic: What analytical techniques are recommended for identifying and quantifying 3-Hydroxy Donepezil in Donepezil Hydrochloride formulations?

Methodological Answer:
3-Hydroxy Donepezil can be identified using reverse-phase HPLC with UV detection (λ = 220–360 nm) . System suitability requires a resolution ≥2.0 between Donepezil and its impurities. For quantification:

  • Sample preparation : Dissolve in a methanol/0.1M HCl (3:1) mixture.
  • Mobile phase : Acetonitrile and phosphate buffer (pH 3.0) in gradient mode.
  • Validation : Ensure linearity (R² >0.999) over 0.1–1.5 µg/mL and precision (%RSD <2.0).
    Infrared spectroscopy (IR) is used for structural confirmation by comparing spectra to reference standards (e.g., USP Donepezil Hydrochloride RS) .

Basic: What synthetic pathways lead to the formation of 3-Hydroxy Donepezil during Donepezil synthesis?

Methodological Answer:
3-Hydroxy Donepezil arises primarily from:

  • Incomplete methylation : Hydroxylation at the indanone ring due to insufficient reaction time or temperature during the methoxylation step.
  • Oxidative byproducts : Residual oxidizing agents (e.g., peroxides) in solvents may hydroxylate the aromatic ring .
    To minimize formation, optimize reaction conditions (e.g., use excess methylating agents like methyl iodide under anhydrous conditions) and employ inert atmospheres.

Advanced: How do chromatographic parameters influence the resolution of 3-Hydroxy Donepezil from structurally related impurities?

Methodological Answer:
Resolution is affected by:

  • Column chemistry : C18 columns with 3.5 µm particle size and 150 mm length provide optimal separation .
  • pH and ion-pair reagents : Adjusting buffer pH to 3.0 with 0.1% trifluoroacetic acid improves peak symmetry.
  • Gradient slope : A shallow gradient (e.g., 20–40% acetonitrile over 25 minutes) resolves co-eluting impurities like Donepezil alkene pyridine N-oxide .
    Validation requirement : System suitability must demonstrate resolution ≥2.0 between all critical pairs .

Advanced: What mechanistic insights explain the instability of 3-Hydroxy Donepezil under accelerated degradation conditions?

Methodological Answer:
Forced degradation studies reveal:

  • Photolytic degradation : Exposure to UV light (320–400 nm) causes cleavage of the hydroxyl group, forming 5,6-dimethoxyindanone derivatives.
  • Oxidative stress : Hydrogen peroxide induces ring-opening reactions, generating quinone intermediates .
    Analytical strategy : Use LC-MS/MS to track degradation products and propose degradation pathways. Stability studies should include control of light and oxygen exposure during storage .

Advanced: How can researchers validate the specificity of analytical methods for 3-Hydroxy Donepezil in the presence of other process-related impurities?

Methodological Answer:
Validation requires:

  • Forced degradation : Stress samples (acid/base hydrolysis, oxidation, photolysis) to ensure the method distinguishes 3-Hydroxy Donepezil from degradation products.
  • Spike recovery : Add 0.1–1.0% of impurities like Donepezil alkene pyridine N-oxide and 2-benzyl-Donepezil oxalate to confirm no co-elution .
  • Mass balance : Ensure total impurity levels (including 3-Hydroxy Donepezil) do not exceed ICH thresholds (e.g., 0.15% for unidentified impurities) .

Basic: What pharmacopeial standards and acceptance criteria apply to 3-Hydroxy Donepezil in pharmaceutical formulations?

Methodological Answer:
Per USP and EP guidelines:

  • Identification : IR spectrum must match the reference standard (USP Donepezil Hydrochloride RS) .
  • Quantification limits : Reporting threshold is 0.05%, with a maximum permitted level of 0.15% for unspecified impurities .
  • System suitability : Column efficiency (N ≥2000 plates) and tailing factor (≤2.0) are critical .

Advanced: What computational modeling approaches predict the reactivity and formation pathways of 3-Hydroxy Donepezil?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for hydroxylation pathways to identify thermodynamically favorable routes.
  • Molecular docking : Predict interactions between Donepezil intermediates and catalytic sites of oxidizing enzymes (e.g., cytochrome P450).
  • QSAR models : Correlate structural descriptors (e.g., Hammett constants) with impurity formation rates under varying pH and temperature .

Basic: How is 3-Hydroxy Donepezil differentiated from positional isomers in mass spectrometric analysis?

Methodological Answer:

  • Fragmentation patterns : 3-Hydroxy Donepezil shows characteristic fragments at m/z 315 (loss of piperidine) and m/z 174 (indanone ring), while 4-hydroxy isomers exhibit distinct cleavage at the benzyl group.
  • High-resolution MS : Confirm exact mass (C₂₄H₂₉NO₄⁺ requires m/z 400.2121) and isotopic distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.